molecular formula C6H10N4O B135613 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide CAS No. 153748-64-2

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B135613
CAS No.: 153748-64-2
M. Wt: 154.17 g/mol
InChI Key: NVRRJNXNZXQRNG-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction can be catalyzed by various agents, including acids or bases, and often requires heating to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

5-amino-N,N-dimethylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRJNXNZXQRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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